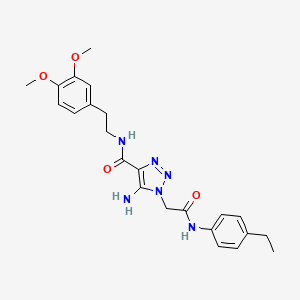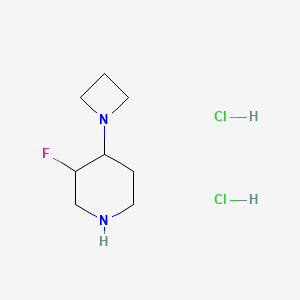
4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride is a useful research compound. Its molecular formula is C8H17Cl2FN2 and its molecular weight is 231.14. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Applications
- A study by Kuramoto et al. (2003) explored fluoroquinolones, a major class of antibacterial agents, highlighting the antibacterial potential of a compound structurally similar to 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride. The study found that certain synthesized compounds showed extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more effective than some existing antibiotics like trovafloxacin (Kuramoto et al., 2003).
Antimicrobial Activity
- Mistry et al. (2016) synthesized compounds related to azetidinones, demonstrating their antimicrobial activity. Their findings revealed that many of these compounds exhibited excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016).
- Nayak et al. (2016) conducted a study on azetidin-2-one fused quinoline derivatives, revealing that these compounds were effective in inhibiting the growth of various organisms, including Staphylococcus aureus and Escherichia coli (Nayak et al., 2016).
Synthesis and Structural Studies
- Twamley et al. (2020) focused on the structural aspects of azetidin-2-ones, providing insights into the synthesis and various substituents that impact the compound's properties. This research contributes to understanding how different substituents on the lactam positions affect the compound's characteristics (Twamley et al., 2020).
- Ye et al. (2011) provided insights into the synthesis of azetidin-3-ones, highlighting the structural isomerism and potential applications in the synthesis of functionalized azetidines (Ye et al., 2011).
Antitubercular and Anticancer Potential
- Thomas et al. (2014) explored azetidinone derivatives incorporating triazole for anti-tubercular activity. This research adds to the understanding of azetidinone's potential in treating tuberculosis (Thomas et al., 2014).
- Hussein et al. (2020) synthesized new azetidinone analogues based on a fluorene moiety, showing significant antimicrobial and anticancer activities against multidrug-resistant strains (Hussein et al., 2020).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P264, P270, P280, P301, P302, P305, P312, P313, P321, P330, P332, P337, P338, P351, and P352 . These codes correspond to specific safety precautions that should be taken when handling the compound.
将来の方向性
The future directions for research on 4-(Azetidin-1-yl)-3-fluoropiperidine dihydrochloride and related compounds could involve further exploration of their potential biological activities. Given the wide range of activities exhibited by azetidinone derivatives, there may be potential for the development of new therapeutic agents .
特性
IUPAC Name |
4-(azetidin-1-yl)-3-fluoropiperidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-7-6-10-3-2-8(7)11-4-1-5-11;;/h7-8,10H,1-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIDQHGCHQFRFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNCC2F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
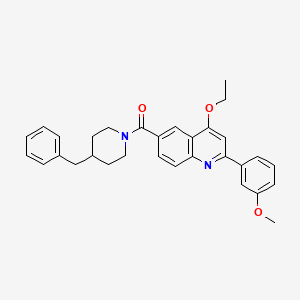
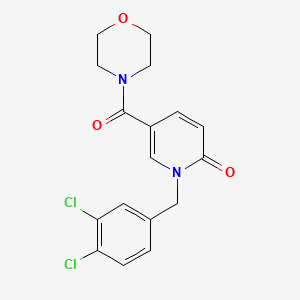

![5-[(4-Azidopiperidin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid;hydrochloride](/img/structure/B3002832.png)

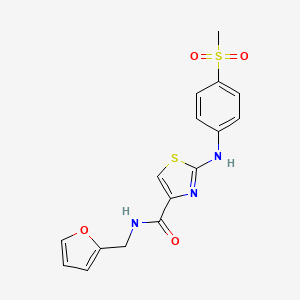
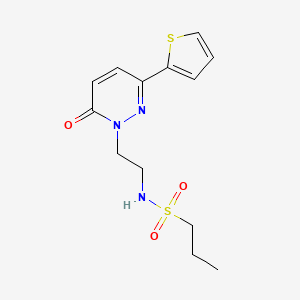
![2-(4-Chlorophenoxy)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B3002840.png)
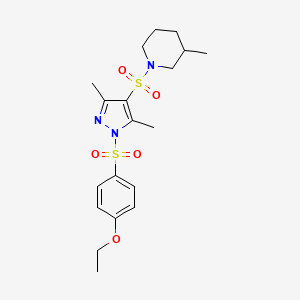
![N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B3002845.png)
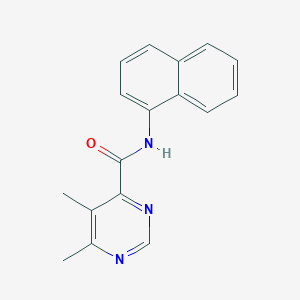
![(Z)-methyl 2-(2-((3-methylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3002848.png)
![2-[3-(3-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide](/img/structure/B3002851.png)
